molecular formula C10H9N3O3 B12005331 3-Methyl-2-quinoxalinecarboxamide 1,4-dioxide CAS No. 23433-66-1

3-Methyl-2-quinoxalinecarboxamide 1,4-dioxide

Cat. No.: B12005331
CAS No.: 23433-66-1
M. Wt: 219.20 g/mol
InChI Key: MZXRNZRWWVUJMH-UHFFFAOYSA-N
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Description

3-Methyl-2-quinoxalinecarboxamide 1,4-dioxide: is a chemical compound with the following properties:

    Linear Formula: CHNO

    Molecular Weight: 219.202 g/mol

    CAS Number: 23433-66-1

Preparation Methods

Synthetic Routes: The synthesis of this compound involves various methods, but one common approach is through the oxidation of 3-methylquinoxaline. The reaction typically employs oxidizing agents such as hydrogen peroxide or peracids.

Reaction Conditions:

    Starting Material: 3-methylquinoxaline

    Reagents: Hydrogen peroxide (HO) or peracids

    Conditions: Mild temperature and neutral pH

Industrial Production: While industrial-scale production details are scarce, researchers have explored its synthesis for specific applications. due to its rarity, it is not widely manufactured.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound readily undergoes oxidation due to the presence of the dioxide group (1,4-dioxide). This property makes it useful in various applications.

    Substitution: It can participate in nucleophilic substitution reactions.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

Common Reagents:

    Oxidation: Hydrogen peroxide (HO), peracids

    Substitution: Alkylating agents, nucleophiles

    Reduction: Reducing agents (e.g., hydrides)

Major Products: The primary product of oxidation is 3-Methyl-2-quinoxalinecarboxamide itself.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 3-methyl-2-quinoxalinecarboxamide 1,4-dioxide is its antimicrobial properties . Research has demonstrated its effectiveness against various bacterial and fungal strains. In a study involving several quinoxaline derivatives, including this compound, it was found to exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli . This compound is being explored as a potential lead for developing new antibiotics due to its efficacy in inhibiting microbial growth .

Anticancer Properties

Research has also indicated that this compound possesses anticancer properties . A study highlighted its role in inhibiting glioma cell proliferation in vitro, suggesting potential applications in cancer therapy . The mechanism of action appears to be linked to the compound's ability to interact with cellular pathways involved in tumor growth and survival.

Thermochemical Studies

Thermochemical studies have provided insights into the stability and reactivity of this compound derivatives. These studies involve measuring the enthalpies of formation and dissociation of N-O bonds within the compound. Such data are crucial for understanding the compound's thermal stability and potential reactivity under different conditions . The findings suggest that modifications to the quinoxaline structure can significantly influence its thermodynamic properties, which may affect its biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinoxaline derivatives has been extensively studied to optimize their biological activities. Modifications at various positions on the quinoxaline ring can enhance their antimicrobial and anticancer activities. For instance, the introduction of different substituents can lead to variations in potency against specific pathogens or cancer cell lines .

Potential for Drug Development

Given its promising biological activities, this compound is positioned as a candidate for further development into therapeutic agents. Its dual functionality as both an antimicrobial and anticancer agent makes it particularly attractive for drug discovery programs aiming to address multiple health challenges simultaneously.

Data Table: Summary of Biological Activities

Activity Type Biological Activity Tested Strains/Cell Lines Reference
AntimicrobialEffective against bacteria and fungiStaphylococcus aureus, Escherichia coli
AnticancerInhibits glioma cell proliferationGlioma cell lines
ThermochemicalStability and reactivity studiesN-O bond dissociation enthalpies

Mechanism of Action

The exact mechanism of action remains an active area of research. its antioxidant properties suggest involvement in cellular protection and redox balance.

Biological Activity

3-Methyl-2-quinoxalinecarboxamide 1,4-dioxide (MQCA) is a compound of significant interest due to its diverse biological activities, particularly against various bacterial strains, including Mycobacterium tuberculosis. This article reviews the biological activity of MQCA, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

MQCA belongs to the quinoxaline family, characterized by a bicyclic structure containing nitrogen atoms. The presence of the 1,4-dioxide moiety contributes to its biological activity. The molecular formula for MQCA is C_10H_10N_2O_2, and it exhibits properties that make it a candidate for further pharmacological development.

Antitubercular Properties

Recent studies have highlighted the potential of MQCA derivatives as effective antimycobacterial agents. For example, a study demonstrated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 1.25 μg/mL against M. tuberculosis strains, indicating potent activity compared to traditional treatments .

Table 1: Antimycobacterial Activity of MQCA Derivatives

CompoundMIC (μg/mL)Activity Against
MQCA Derivative 11.25M. tuberculosis
MQCA Derivative 28.0M. smegmatis
MQCA Derivative 3>16.0M. tuberculosis

The study also identified specific mutations in M. smegmatis that conferred resistance to these compounds, suggesting a targeted mechanism of action involving DNA damage .

The primary mechanism by which MQCA exerts its antimicrobial effects appears to involve interference with DNA replication processes. It has been shown to bind to mycobacterial DNA gyrase, an essential enzyme for DNA replication in bacteria . This binding disrupts the normal function of the enzyme, leading to bacterial cell death.

Structure-Activity Relationship (SAR)

The biological activity of MQCA and its derivatives can be significantly influenced by structural modifications. A comprehensive SAR analysis indicates that:

  • Electrochemical Properties : The N-oxide functionality is crucial for the biological activity of quinoxaline derivatives. Compounds lacking one or both N-oxide groups often exhibit diminished antimicrobial properties .
  • Substituent Effects : Variations in substituents at positions 2 and 6/7 of the quinoxaline ring can enhance or reduce activity against specific bacterial strains. For instance, electron-withdrawing groups generally improve antibacterial potency .

Table 2: Summary of SAR Findings

Substituent PositionTypeEffect on Activity
2Electron-withdrawingIncreased potency
6Electron-donatingDecreased potency
7VariedMixed effects

Case Studies

Several research studies have focused on the development and evaluation of MQCA derivatives:

  • Study on Antimycobacterial Activity : A recent investigation synthesized various derivatives and tested their efficacy against M. tuberculosis and M. smegmatis. The results indicated that certain derivatives had significantly lower MIC values compared to standard treatments .
  • Electrochemical Behavior Analysis : Research into the electrochemical properties of MQCA revealed correlations between structural features and biological activity, aiding in the design of more effective compounds .
  • Thermochemical Studies : Investigations into the thermodynamic properties of MQCA derivatives provided insights into their stability and potential reactivity profiles, which are essential for drug development .

Properties

IUPAC Name

3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-6-9(10(11)14)13(16)8-5-3-2-4-7(8)12(6)15/h2-5H,1H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXRNZRWWVUJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388440
Record name STK383931
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23433-66-1
Record name STK383931
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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